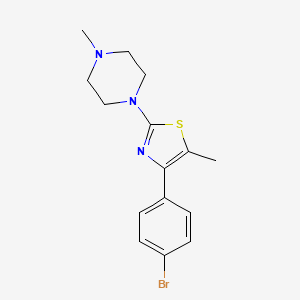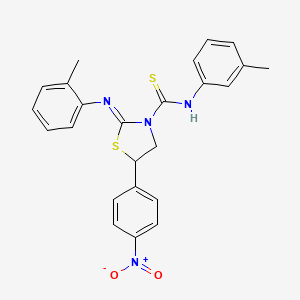
4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole, also known as BPT, is a thiazole derivative that has been extensively studied for its potential use in various scientific applications. This compound has shown promising results in several research studies, making it an important topic of discussion in the scientific community.
Wirkmechanismus
The exact mechanism of action of 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole in lab experiments is its relatively simple synthesis method. 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole is also relatively stable and can be stored for long periods of time. However, one limitation of using 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole in lab experiments is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole. One area of research is the development of new derivatives of 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole that may have improved efficacy and fewer side effects. Another area of research is the investigation of the potential use of 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole in the treatment of other diseases, such as cardiovascular disease and diabetes. Additionally, more research is needed to fully understand the mechanism of action of 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole and its potential use in various scientific applications.
Conclusion
In conclusion, 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole is a thiazole derivative that has shown promising results in several research studies. It has potential use in the treatment of cancer and neurological disorders. The synthesis of 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole is relatively simple, and it has several advantages for use in lab experiments. However, more research is needed to fully understand the mechanism of action of 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole and its potential use in various scientific applications.
Synthesemethoden
The synthesis of 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole involves the condensation of 4-bromoacetophenone and 2-amino-5-methylthiazole in the presence of a base. The resulting compound is then reacted with 4-methylpiperazine to form 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole. The synthesis of 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole is a relatively simple process and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole has been extensively studied for its potential use in various scientific applications. One of the most promising applications of 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole is in the field of cancer research. 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole has also been studied for its potential use in the treatment of neurological disorders. It has been shown to have neuroprotective effects and may be useful in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3S/c1-11-14(12-3-5-13(16)6-4-12)17-15(20-11)19-9-7-18(2)8-10-19/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUINLWJWVQGBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N2CCN(CC2)C)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-Oxo-2-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]ethyl]-1,2,3-benzotriazin-4-one](/img/structure/B7534662.png)
![(6-Methoxypyridin-3-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B7534666.png)
![1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one](/img/structure/B7534667.png)
![1-(benzenesulfonyl)-N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine](/img/structure/B7534696.png)

![N-tert-butyl-2-[[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]benzenesulfonamide](/img/structure/B7534709.png)
![1-(2,3-dimethyl-1H-indol-5-yl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]methanamine](/img/structure/B7534712.png)
![3,4-dimethoxy-N-[2-oxo-2-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethyl]benzamide](/img/structure/B7534715.png)
![2-ethoxy-N-[2-oxo-2-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethyl]benzamide](/img/structure/B7534717.png)
![6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B7534722.png)
![N-(4-cyanophenyl)-2-[4-(2-methyl-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoacetamide](/img/structure/B7534727.png)

![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide](/img/structure/B7534740.png)
